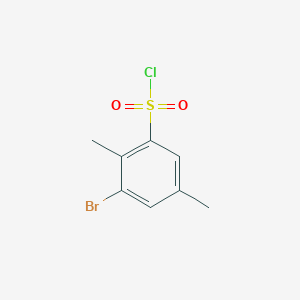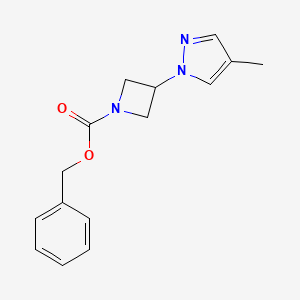
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
説明
“6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid” is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is also known by the synonyms "3-Pyridinecarboxylic acid, 6-[[[(1-methylethyl)sulfonyl]amino]-" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, carboxylic acids in general can undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .科学的研究の応用
Catalytic Applications
Sulfonamides, including structures related to "6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid," have been explored for their catalytic applications in organic synthesis. For instance, novel ionic liquids incorporating sulfonic acid functional groups have been synthesized and applied as efficient, reusable catalysts for the solvent-free synthesis of various organic compounds, demonstrating the potential of sulfonamide-based materials in green chemistry and catalysis Moosavi-Zare et al., 2013. Another study detailed the use of magnetically separable graphene oxide anchored with sulfonic acid for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the utility of sulfonamide-functionalized materials in facilitating easy recovery and reuse of the catalyst Zhang et al., 2016.
Synthetic Utility
Sulfonamide groups, particularly those attached to pyridine rings, have been utilized as key functional groups in the synthesis of complex organic molecules. They serve as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems, which has implications for the synthesis of natural products and pharmaceuticals Haskins & Knight, 2002. Additionally, sulfonamide derivatives have been investigated for their antimicrobial properties, underscoring the potential of these compounds in the development of new antibiotics and antifungal agents Fadda et al., 2016.
Material Science and Safety Applications
Sulfonamide-containing compounds have also been studied for their applications in material science and safety. For example, 1,3-propane sultone, a related sulfonate, has been explored as an additive for lithium-ion batteries to improve their safety and performance Park et al., 2009. This research highlights the role of sulfonamide and related compounds in enhancing the stability and efficiency of energy storage devices.
Environmental Remediation
Studies on the oxidative degradation of sulfonamide-containing compounds provide insights into the environmental behavior and remediation strategies for pollutants. Heat-activated persulfate oxidation has been investigated as a method for the remediation of groundwater contaminated with perfluorinated compounds, indicating the potential of sulfonamide-based compounds in environmental cleanup efforts Park et al., 2016.
生化学分析
Biochemical Properties
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as pyridine-3-carboxylic acid oxygenase, which catalyzes the oxidation of pyridine derivatives. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are dose-dependent . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects . The presence of specific targeting signals on this compound can facilitate its transport to these subcellular locations, thereby influencing its activity and function .
特性
IUPAC Name |
6-(propan-2-ylsulfonylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)16(14,15)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOQGFGJWISNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



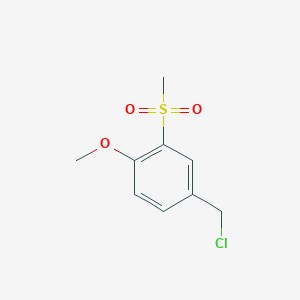
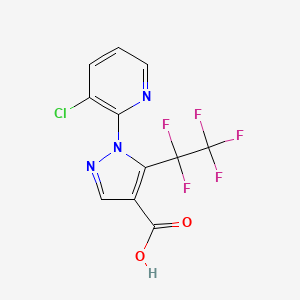
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

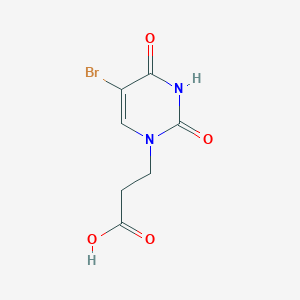
![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
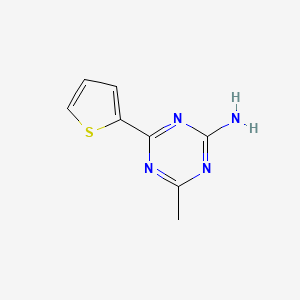

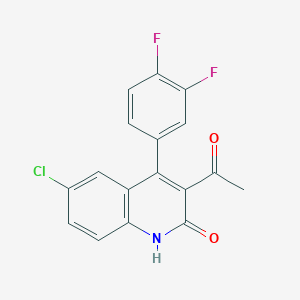
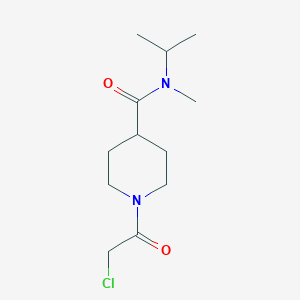
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)
